Tributylamine

Descripción

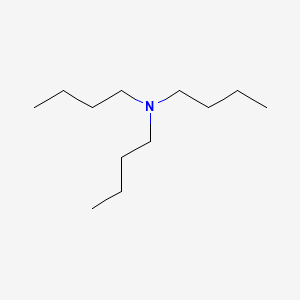

This compound is a tertiary amine.

Propiedades

IUPAC Name |

N,N-dibutylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFACGCPASFAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N, (CH3CH2CH2CH2)3N | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6309-30-4 (hydrochloride) | |

| Record name | Tributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4026183 | |

| Record name | Tributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tributylamine appears as a pale yellow liquid with an ammonia-like odor. Less dense than water. Very irritating to skin, mucous membranes, and eyes. May be toxic by skin absorption. Low toxicity. Used as an inhibitor in hydraulic fluids., Liquid, Colorless to yellow hygroscopic liquid; [ICSC] Ammoniacal odor; [HSDB] Colorless liquid; [MSDSonline], COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

415 °F at 760 mmHg (NTP, 1992), 207 °C, 216-217 °C | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NTP, 1992), 63 °C (145 °F) - closed cup, 145 °F (63 °C), 187 °F (open cup), 63 °C c.c. | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (NTP, 1992), In water, 142 mg/L at 25 °C, In water, 40 ppm at 18 °C, Sparingly soluble in water, Soluble in acetone; very soluble in ethanol, ethyl ether, Soublel in most org solvents, Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7782 at 20 °C/20 °C, Bulk density: 6.5 lb/gal, Relative density (water = 1): 0.78 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.38 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.39 (Air = 1), Relative vapor density (air = 1): 6.4 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 212 °F (NTP, 1992), 0.09 [mmHg], 9.34X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 40-93 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow liquid | |

CAS No. |

102-82-9 | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tributylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, N,N-dibutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3TZB2W0R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-94 °F (NTP, 1992), -70 °C | |

| Record name | TRIBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4672 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIBUTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIBUTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1048 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Tributylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylamine (TBA) is a tertiary aliphatic amine with the chemical formula (C₄H₉)₃N. It is a versatile organic compound utilized across various sectors of the chemical industry, including as a solvent, a catalyst, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and quaternary ammonium compounds.[1][2] In the context of drug development, its properties as a base and a phase-transfer catalyst are of particular interest. This guide provides a comprehensive overview of the essential chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow, hygroscopic liquid with a characteristic amine-like odor.[3][4] It is a combustible material but does not ignite readily.[4] The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N-dibutylbutan-1-amine | |

| CAS Number | 102-82-9 | |

| Molecular Formula | C₁₂H₂₇N | |

| Molecular Weight | 185.35 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Amine-like, ammonia-like | [3] |

Table 2: Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Boiling Point | 216 °C (420.8 °F) | at 760 mmHg | [4] |

| Melting Point | -70 °C (-94 °F) | [4] | |

| Density | 0.778 g/mL | at 25 °C | [4] |

| Vapor Pressure | 0.3 mmHg | at 20 °C | [5] |

| 2.4 mmHg | at 55 °C | [5] | |

| Vapor Density | 6.38 (vs air) | [5] | |

| Solubility in Water | Sparingly soluble | [4] | |

| pKa | 10.89 | ||

| Refractive Index | 1.428 | at 20 °C | [4] |

| Flash Point | 63 °C (146 °F) | Closed cup | |

| Autoignition Temperature | 210 °C (410 °F) | [5] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Determination of Boiling Point (Adapted from ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

Apparatus:

-

100-mL round-bottom, short-neck, heat-resistant glass flask

-

Water-cooled, reflux, glass-tube type condenser

-

Boiling stones (silicon carbide or other suitable material)

-

Calibrated partial immersion thermometer

-

Electric heating mantle

Procedure:

-

Measure 60 mL of the this compound sample into the 100-mL flask.

-

Add a few boiling stones to the flask to ensure smooth boiling.

-

Connect the flask to the condenser.

-

Insert the thermometer through a stopper in the neck of the flask. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the sidearm of the flask.

-

Apply heat to the flask using the heating mantle. Adjust the heat input so that the liquid boils and a steady reflux is maintained.

-

Allow the system to equilibrate for at least 10 minutes.

-

Record the temperature on the thermometer to the nearest 0.1 °C. This is the observed boiling point.

-

Correct the observed boiling point for any deviation in atmospheric pressure from standard pressure (760 mmHg) using a pressure-correction formula if necessary.

Determination of Density (Based on OECD Guideline 109)

This guideline describes several methods for determining the density of liquids. The pycnometer method is detailed here.

Apparatus:

-

A calibrated pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

A constant temperature bath

-

An analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance.

-

Fill the pycnometer with the this compound sample, taking care to avoid air bubbles.

-

Place the pycnometer in the constant temperature bath (e.g., 25 °C ± 0.1 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the mark on the pycnometer.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Water Solubility (Based on OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are sparingly soluble in water.

Apparatus:

-

Glass flasks with stoppers

-

A constant temperature shaker or magnetic stirrer

-

A centrifuge

-

Analytical instrumentation for quantifying this compound (e.g., gas chromatography)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

After agitation, the mixture is allowed to stand to allow for phase separation.

-

The mixture is then centrifuged to separate the undissolved this compound from the aqueous solution.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method, such as gas chromatography. This concentration represents the water solubility of this compound at the test temperature.

Chemical Reactivity and Applications

This compound, as a tertiary amine, exhibits characteristic reactivity as a Brønsted-Lowry base and a nucleophile. The lone pair of electrons on the nitrogen atom is readily available to accept a proton from an acid.

Synthesis of this compound

Industrially, this compound is typically synthesized via the alkylation of ammonia with butanol over a catalyst at elevated temperature and pressure. This reaction produces a mixture of mono-, di-, and this compound, which are then separated by distillation.

Role as a Phase-Transfer Catalyst

In drug development and organic synthesis, this compound can be quaternized to form a quaternary ammonium salt, which can act as a phase-transfer catalyst (PTC). PTCs facilitate the reaction between reactants that are in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

Safety and Handling

This compound is a corrosive and toxic substance. It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1] It causes severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, in a well-ventilated area or a fume hood. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam for extinction.[2]

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The visualizations of its synthesis and its role as a phase-transfer catalyst offer a clear understanding of its practical applications in research and development. A thorough understanding of these properties is crucial for the safe and effective use of this compound in scientific research and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Tributylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of tributylamine. The information is presented to support advanced research and development activities, with a focus on data clarity and experimental context.

Core Molecular and Physical Properties

This compound is a tertiary amine with three butyl groups attached to a central nitrogen atom. This structure imparts significant steric hindrance and basicity to the molecule.[1]

Chemical Identity and Formula

| Identifier | Value |

| Chemical Name | N,N-dibutylbutan-1-amine[1] |

| Common Synonyms | Tri-n-butylamine, TNBA |

| Molecular Formula | C₁₂H₂₇N[1] |

| CAS Number | 102-82-9[1] |

| Molecular Weight | 185.35 g/mol [1] |

Physicochemical Data

The physical properties of this compound are summarized below, providing essential data for its handling, application in synthesis, and purification.

| Property | Value |

| Appearance | Pale yellow liquid with an ammonia-like odor[1] |

| Boiling Point | 214 - 216 °C[2] |

| Melting Point | -70 °C[2] |

| Density | 0.778 g/mL at 25 °C |

| Solubility | Slightly soluble in water[2] |

| Vapor Pressure | 0.3 mmHg at 20 °C |

| Refractive Index | 1.4283 at 20 °C[2] |

Molecular Structure and Visualization

The structural formula of this compound is [CH₃(CH₂)₃]₃N. The central nitrogen atom is sp³ hybridized, leading to a trigonal pyramidal geometry. The three butyl chains extend from the nitrogen, creating a sterically hindered environment around the lone pair of electrons on the nitrogen atom.

References

An In-depth Technical Guide to the Synthesis and Derivation of Tributylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylamine (TBA), a tertiary aliphatic amine, is a versatile and pivotal compound in organic synthesis and industrial chemistry. Its utility as a non-nucleophilic base, catalyst, solvent, and synthetic intermediate makes it an indispensable tool for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both industrial and laboratory-scale methodologies. Furthermore, it delves into the derivation of this core molecule, exploring the synthesis of its key derivatives, including quaternary ammonium salts and this compound N-oxide. This document offers detailed experimental protocols, quantitative data summarized for comparative analysis, and visual representations of key chemical transformations and workflows to facilitate a deeper understanding and practical application of this compound chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in research and development. Key properties are summarized in the table below.[1][2][3][4]

| Property | Value | References |

| Molecular Formula | C₁₂H₂₇N | [2] |

| Molecular Weight | 185.35 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like, characteristic | [1][4] |

| Boiling Point | 216-217 °C | [1] |

| Melting Point | -70 °C | [1] |

| Density | 0.778 g/mL at 25 °C | [1] |

| Solubility in Water | Sparingly soluble (~50 mg/L at 20°C) | [1] |

| Solubility in Organic Solvents | Very soluble in alcohol and ether | |

| Vapor Pressure | 0.3 mmHg at 20 °C | |

| Refractive Index (n20/D) | 1.428 | |

| pKa of Conjugate Acid | ~10.9 | [1] |

Synthesis of this compound

The synthesis of this compound can be broadly categorized into industrial-scale production and laboratory-scale preparation. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Industrial Synthesis: Vapor Phase Amination of Butanol

The predominant industrial method for producing this compound is the vapor phase alkylation of ammonia with butanol over a suitable catalyst.[5] This continuous process typically utilizes a copper-nickel catalyst and high temperatures.[5]

A general representation of this industrial process is the reaction of butanol, ammonia, and hydrogen over a catalyst in a reaction tower at elevated temperatures (around 200 °C). The resulting product is a mixture of mono-, di-, and this compound, which are then separated by fractional distillation.

Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of a butyl halide, such as n-butyl bromide, with ammonia.[6] This nucleophilic substitution reaction produces a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. The product distribution can be influenced by the molar ratio of the reactants. An excess of ammonia favors the formation of the primary amine, while an excess of the alkyl halide favors the formation of the quaternary ammonium salt.

An alternative method involves the catalytic decomposition of tetrabutylammonium bromide, often from the mother liquor of its synthesis, to yield this compound.[7] This process offers a way to recycle and add value to a byproduct stream.

Experimental Protocol: Synthesis from Tetrabutylammonium Bromide Mother Liquor [7]

-

Reactants and Catalyst:

-

Tetrabutylammonium bromide crystallization mother liquor: 1000 g

-

Catalyst: A mixture of aluminum oxide, silicon dioxide, calcium sulfate, calcium oxide, calcium carbonate, calcium hydroxide, graphite powder, activated carbon, and fluorite. The specific ratios of these components can be varied.[7] For one example, a 200 g catalyst mixture with a mass ratio of 10:1:10:10:0.1:10:1:100:50, respectively, is used.[7]

-

-

Procedure:

-

Charge the tetrabutylammonium bromide mother liquor and the catalyst into a suitable reactor.

-

Stir the mixture and heat to 60 °C for 0.05 hours.[7] Reaction conditions can be varied from -10 to 320 °C for 0.05 to 20 hours.[7]

-

Following the reaction, perform a vacuum distillation of the mixture.

-

Separate the resulting distillate via a separatory funnel.

-

Conduct a final vacuum rectification of the organic layer. Collect the fraction boiling at 80-82 °C under a vacuum of 10 mmHg to obtain this compound with a purity of >99%.[7]

-

Yield Data for Synthesis from Tetrabutylammonium Bromide Mother Liquor [7]

| Catalyst Mass (g) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 10 | 10 | 20 | 35 |

| 200 | 60 | 0.05 | 18 |

| 300 | 60 | 0.5 | 27 |

| 1800 | 200 | 1 | 33 |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials and byproducts, such as primary and secondary amines.

Fractional Distillation

Fractional distillation is the most common method for purifying this compound, taking advantage of the differences in boiling points between this compound and other components in the reaction mixture.

Experimental Protocol: Fractional Distillation

-

Apparatus: A standard fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

Charge the crude this compound into the distillation flask.

-

Heat the flask gently.

-

Collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of this compound (216-217 °C at atmospheric pressure) is collected as the purified product. For easier handling, distillation can be performed under reduced pressure.

-

Chemical Purification

For higher purity, chemical methods can be employed to remove primary and secondary amine impurities.

Experimental Protocol: Purification via Benzenesulfonyl Chloride [8]

-

Principle: Benzenesulfonyl chloride reacts with primary and secondary amines to form sulfonamides, which are typically solid and can be separated. Tertiary amines like this compound do not react.

-

Procedure:

-

Treat the crude this compound mixture with benzenesulfonyl chloride in the presence of a base (e.g., aqueous sodium hydroxide).

-

The primary and secondary amines will form sulfonamides.

-

Separate the unreacted this compound layer.

-

Wash the this compound layer with water to remove any remaining base and salts.

-

Dry the this compound over a suitable drying agent (e.g., anhydrous potassium carbonate).

-

Finally, purify the this compound by fractional distillation.

-

Derivation of this compound

This compound serves as a key starting material for the synthesis of various important derivatives.

Synthesis of Quaternary Ammonium Salts

This compound readily reacts with alkyl halides to form quaternary ammonium salts, which are widely used as phase transfer catalysts, surfactants, and disinfectants.[9][10]

Experimental Protocol: Synthesis of Tetrabutylammonium Bromide [9][11]

-

Reactants:

-

This compound

-

n-Butyl bromide

-

Acetonitrile (solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and n-butyl bromide in approximately a 1:1.1 molar ratio in acetonitrile.

-

After cooling to room temperature, partially evaporate the solvent.

-

Add diethyl ether to precipitate the tetrabutylammonium bromide.

-

Collect the product by filtration and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[9]

-

Yield Data for Tetrabutylammonium Bromide Synthesis [11]

| Solvent | Reaction Time (hours) | Yield (%) |

| None | 23 | 4 |

| N,N-Dimethylformamide | 22 | 45 |

| Acetonitrile | 19 | 86 |

Synthesis of this compound N-oxide

Oxidation of this compound yields this compound N-oxide, a useful oxidizing agent in various organic transformations.[12]

Experimental Protocol: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA) [12][13]

-

Reactants:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (solvent)

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

In a separate flask, dissolve m-CPBA (approximately 1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred this compound solution while maintaining the temperature at 0-5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound N-oxide.

-

The product can be further purified by recrystallization or chromatography if necessary.

-

Conclusion

This compound is a cornerstone of modern organic and industrial chemistry, with its synthesis and derivation being of paramount importance. This guide has provided a detailed overview of the primary synthetic routes to this compound, highlighting both large-scale industrial processes and adaptable laboratory methods. Furthermore, the protocols for the preparation of key derivatives such as quaternary ammonium salts and N-oxides have been elucidated. The provided quantitative data and experimental procedures are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize and innovate with this compound in their respective fields. The visual representations of the core chemical transformations offer a clear and concise summary of the discussed synthetic pathways.

References

- 1. webqc.org [webqc.org]

- 2. This compound | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 102-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 102-82-9 CAS | this compound | Amines & Amine Salts | Article No. 6350D [lobachemie.com]

- 5. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 6. LABORATORY PREPARATION OF AMINES Reaction of ammonia with halogenoal.. [askfilo.com]

- 7. CN103360262A - Method for preparing this compound by utilizing tetrabutylammonium bromide crystallization mother liquor - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. sacheminc.com [sacheminc.com]

- 11. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]

- 12. m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes [organic-chemistry.org]

- 13. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

Tributylamine mechanism of action as a proton acceptor

An In-depth Technical Guide on the Mechanism of Action of Tributylamine as a Proton Acceptor

Introduction

This compound (TBA), a tertiary aliphatic amine with the formula N(C₄H₉)₃, is a versatile organic compound widely utilized in industrial and laboratory settings.[1] Its utility stems primarily from the lone pair of electrons on its nitrogen atom, which imparts basic and nucleophilic properties. In a multitude of chemical transformations, this compound functions as a potent proton acceptor (a Brønsted-Lowry base), a role that is critical in catalysis, acid neutralization, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and quaternary ammonium compounds.[2][3] This technical guide provides a detailed examination of the mechanism of action of this compound as a proton acceptor, supported by quantitative data, experimental protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.

The Core Mechanism: Proton Abstraction

The fundamental action of this compound as a proton acceptor is centered on the non-bonding electron pair of its nitrogen atom. This lone pair can form a coordinate covalent bond with an acidic proton (H⁺) from another molecule, referred to as a Brønsted-Lowry acid. This process, known as protonation, results in the formation of the tributylammonium cation, [HN(C₄H₉)₃]⁺.[4] The efficiency of this proton abstraction is dictated by the steric accessibility of the nitrogen lone pair and the electronic effects of the three butyl groups, which are electron-donating and thus enhance the basicity of the nitrogen atom.

Caption: General mechanism of this compound acting as a proton acceptor.

Quantitative Characterization of Basicity

The capacity of this compound to act as a proton acceptor is quantified by several key parameters, including its acid dissociation constant (pKa), gas-phase basicity (GB), and proton affinity (PA).

Thermodynamic and Kinetic Data

The following tables summarize the essential quantitative data that define the basicity of this compound.

| Parameter | Value | Units | Notes |

| pKa of Conjugate Acid | ~10.9 | (dimensionless) | In aqueous solution.[4] A predicted pKa value is approximately 9.99.[2][5] |

| Proton Affinity (PAff) | 998.50 | kJ/mol | Enthalpy change for the gas-phase protonation reaction.[4] |

| Gas Basicity (BasG) | 967.60 | kJ/mol | Gibbs free energy change for the gas-phase protonation reaction.[4] |

| Table 1: Thermodynamic measures of this compound basicity. |

Kinetic studies provide insight into the rate at which this compound accepts a proton. A study of the proton transfer reaction from 4-nitrophenylnitromethane to this compound in acetonitrile solvent yielded the following data.[6]

| Temperature (°C) | k (M⁻¹s⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

| 0 | 2.41 | 3.48 | -37.4 |

| 5 | 2.92 | ||

| 10 | 3.55 | ||

| 15 | 4.27 | ||

| 20 | 5.13 | ||

| 25 | 6.17 | ||

| 30 | 7.30 | ||

| 35 | 8.61 | ||

| Table 2: Second-order rate constants (k) and activation parameters for the proton transfer from 4-nitrophenylnitromethane to this compound.[6] |

Experimental Protocols for Basicity Determination

Accurate determination of the parameters listed above requires precise experimental procedures. The following sections detail the methodologies for key experiments.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa of an amine in solution.[7][8]

Methodology:

-

Preparation of Solutions: A standard solution of a strong acid (e.g., 0.1 M HCl) is prepared and standardized. A solution of this compound of known concentration (e.g., 0.05 M) is prepared in deionized water or a suitable solvent mixture.

-

Apparatus Setup: A calibrated pH meter with a combination glass electrode is used. The this compound solution is placed in a beaker with a magnetic stir bar for continuous mixing. The standardized HCl solution is placed in a burette.

-

Titration Procedure: The initial pH of the this compound solution is recorded. The HCl titrant is added in small, precise increments (e.g., 0.1-0.5 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments should be used near the equivalence point, where the pH changes most rapidly.

-

Data Analysis: The collected data (pH vs. volume of HCl added) is plotted to generate a titration curve. The equivalence point is the point of inflection on this curve, which can be determined more accurately from a plot of the first or second derivative of the curve.

-

pKa Calculation: The pKa of the conjugate acid (tributylammonium) is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Caption: Workflow for determining pKa by potentiometric titration.

Gas-Phase Basicity and Proton Affinity Determination

Gas-phase basicity (GB) and proton affinity (PA) are determined using techniques that measure the thermodynamics of proton transfer reactions in the absence of solvent, typically employing mass spectrometry.[9][10]

Methodology Principle:

These experiments often involve measuring the equilibrium constant (K_eq) for a proton transfer reaction between this compound (B) and a reference compound (B_ref) with a known gas-phase basicity.

B_refH⁺ + B ⇌ BH⁺ + B_ref

The equilibrium is typically established in the high-vacuum environment of an ion trap or a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.[10] The relative abundance of the ions BH⁺ and B_refH⁺ is measured, allowing for the calculation of K_eq. The Gibbs free energy change (ΔG) is then calculated (ΔG = -RT ln K_eq), which gives the difference in gas-phase basicity between this compound and the reference compound. By using a series of reference compounds, a "basicity ladder" can be constructed to determine an absolute value for this compound. Proton affinity is derived from the gas-phase basicity by accounting for the change in entropy.

Caption: High-level workflow for gas-phase basicity determination.

Mechanistic Role in Organic Synthesis

This compound's function as a proton acceptor is pivotal in numerous organic reactions, where it acts as a non-nucleophilic base catalyst or an acid scavenger.

Knoevenagel Condensation

In the Knoevenagel condensation, a base catalyzes the reaction between an active methylene compound (e.g., malonic acid) and a carbonyl compound (an aldehyde or ketone).[3] A tertiary amine like this compound facilitates the initial and rate-determining step: the deprotonation of the active methylene compound to form a reactive enolate nucleophile.[5][11]

The proposed mechanism involves:

-

Deprotonation: this compound abstracts an acidic α-proton from the active methylene compound to form an enolate ion.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the tributylammonium ion formed in the first step, yielding a β-hydroxy intermediate.

-

Dehydration: A final proton abstraction by this compound from the α-carbon initiates the elimination of a water molecule, yielding the final α,β-unsaturated product.

Caption: Logical workflow of the Knoevenagel condensation catalyzed by this compound.

Acid Scavenger in Esterification

This compound is frequently used as a base in reactions that produce strong acid byproducts, such as the formation of esters from acyl chlorides or anhydrides.[12] In these reactions, this compound does not directly participate in the catalytic cycle but acts as an "acid scavenger." It neutralizes the HCl or carboxylic acid formed, preventing it from protonating the starting materials or products and driving the equilibrium towards the product side.[13]

Caption: this compound as an acid scavenger in esterification.

Conclusion

The mechanism of action of this compound as a proton acceptor is a cornerstone of its chemical utility. Governed by the accessibility and basicity of its nitrogen lone pair, this function is well-characterized by thermodynamic and kinetic data. Its role extends from simple acid-base neutralization to enabling complex catalytic cycles in organic synthesis, such as the Knoevenagel condensation. For researchers and drug development professionals, a thorough understanding of these mechanisms, supported by quantitative data and established experimental protocols, is essential for the effective application and optimization of chemical processes involving this important tertiary amine.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. 3.2. pKa Analysis [bio-protocol.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. This compound (CAS 102-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Kinetics of proton and deuteron transfer reactions of 4-nitrophenylnitromethane with triethylamine and tri-n-butylamine in acetonitrile solvent - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srd.nist.gov [srd.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Triethylamine - Wikipedia [en.wikipedia.org]

- 13. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

The Role of Tributylamine as a Phase Transfer Catalyst: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful and versatile technique in synthetic organic chemistry that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase. This methodology is particularly valuable when one reactant is an ionic species soluble in an aqueous phase, while the other is a nonpolar organic substrate soluble in an organic solvent. The phase transfer catalyst, a substance with affinity for both phases, transports the ionic reactant across the phase boundary into the organic phase, where the reaction can proceed. The use of PTC offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, greater selectivity, and the use of inexpensive and environmentally benign solvents and bases.[1][2]

Tributylamine: A Cost-Effective Progenitor to an Efficient Catalyst

This compound, a tertiary amine, serves as an effective and economical precursor for a phase transfer catalyst.[3] Unlike pre-formed quaternary ammonium salts such as tetrabutylammonium bromide (TBAB), this compound generates the active catalytic species in-situ. This occurs through the reaction of the this compound with an alkylating agent present in the reaction mixture, forming a lipophilic quaternary ammonium salt. This in-situ formation offers a significant cost advantage, as this compound is generally less expensive than commercially available quaternary ammonium salts.[3]

The efficiency of the catalyst generated from this compound has been reported to be comparable to that of widely used phase transfer catalysts like TBAB.[3] This makes it an attractive option for large-scale industrial processes and drug development where cost-effectiveness is a critical factor.

Mechanism of Action: In-Situ Catalyst Formation and Catalytic Cycle

The catalytic activity of this compound in phase transfer catalysis is a two-stage process. First, the tertiary amine reacts with an alkylating agent (R'-X) to form a quaternary ammonium salt (the active catalyst). This is followed by the catalytic cycle where the quaternary ammonium salt facilitates the transfer of an anion from the aqueous phase to the organic phase.

Diagram: Mechanism of this compound as a Phase Transfer Catalyst

Caption: Mechanism of action for this compound as a phase transfer catalyst.

Applications in Organic Synthesis

This compound-mediated phase transfer catalysis is applicable to a wide range of nucleophilic substitution reactions. Some key applications include:

-

O-Alkylation (Williamson Ether Synthesis): The synthesis of ethers from alcohols or phenols and alkyl halides is a classic application of PTC. This compound can be effectively used in these reactions.

-

C-Alkylation: Active methylene compounds can be C-alkylated using alkyl halides under phase transfer conditions.

-

Synthesis of Nitriles: The reaction of alkyl halides with cyanide salts to produce nitriles is another important transformation facilitated by PTC.

Data Presentation: Performance of this compound as a Phase Transfer Catalyst

The following table summarizes the representative performance of this compound as a phase transfer catalyst in various nucleophilic substitution reactions. The efficiency of the in-situ generated catalyst from this compound is often comparable to that of pre-formed quaternary ammonium salts like TBAB.[3]

| Reaction Type | Substrate | Reagent | Alkylating Agent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| O-Alkylation | Phenol | NaOH (aq) | Methylallyl chloride | This compound (in-situ) | Toluene | 70-80 | 4-6 | Similar to TBAB | [3] |

| O-Alkylation | Sodium Phenolate | - | n-Butyl Bromide | TBAB | Toluene/Water | 70 | 4 | 78 | [4] |

| C-Alkylation | Hydantoin | KOH (aq) | Allyl Bromide | TBAB | Toluene | Room Temp | 18 | 96 | [5] |

| Nitrile Synthesis | Benzyl Chloride | NaCN (aq) | - | TBAB | Water | 100 | 2 | 95 | [6] |

Experimental Protocols

Representative Protocol: Williamson Ether Synthesis of Benzyl Octyl Ether

This protocol describes the synthesis of benzyl octyl ether from octan-1-ol and benzyl chloride, using this compound as the phase transfer catalyst precursor.

Materials:

-

Octan-1-ol

-

Benzyl chloride

-

This compound

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add octan-1-ol (e.g., 0.1 mol), toluene (100 mL), and this compound (e.g., 0.01 mol, 10 mol%).

-

Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution (e.g., 20 mL) to the flask.

-

Addition of Alkylating Agent: From the dropping funnel, add benzyl chloride (e.g., 0.11 mol) dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the organic layer from the aqueous layer.

-

Extraction: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl octyl ether.

Diagram: Experimental Workflow for this compound-Catalyzed Ether Synthesis

Caption: A typical experimental workflow for Williamson ether synthesis using this compound.

Conclusion

This compound serves as a highly effective and economically advantageous precursor for phase transfer catalysis. Its ability to form the active quaternary ammonium salt in-situ simplifies the catalytic process and reduces costs associated with using pre-formed catalysts. With performance comparable to established phase transfer catalysts like TBAB, this compound is a valuable tool for researchers and drug development professionals in a variety of nucleophilic substitution reactions, contributing to the development of efficient, scalable, and cost-effective synthetic processes.

References

- 1. Catalytic oxidative synthesis of nitriles directly from primary alcohols and ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. benchchem.com [benchchem.com]

- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Tributylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tributylamine, a versatile tertiary amine with significant applications in organic synthesis, catalysis, and the pharmaceutical industry. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

-

Chemical Name: N,N-Dibutylbutan-1-amine

Synonyms

This compound is known by several other names in the literature and commercial products. A comprehensive list of synonyms is provided below[1][2][4][5][8]:

-

Tri-n-butylamine

-

N,N-Dibutyl-1-butanamine

-

Tributilamina

-

Tris-n-butylamine

-

Amine, tributyl

-

(n-C4H9)3N

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like or ammonia-like odor.[1][9] It is a hygroscopic compound that is sparingly soluble in water but soluble in most organic solvents such as alcohol, ether, acetone, and benzene.[4][10] The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 185.35 g/mol | [1][2][3][4][5][6][7] |

| Density | 0.778 g/mL at 25 °C | [1][2][3][4][6][9][10] |

| Boiling Point | 214-216 °C | [1][3][4][6][9][10] |

| Melting Point | -70 °C | [1][3][4][6][9] |

| Flash Point | 63-75 °C (closed cup) | [7][10] |

| Water Solubility | 0.386 g/L at 25 °C | [4] |

| Vapor Pressure | 0.18 hPa at 20 °C | [10] |

| Refractive Index | n20/D 1.428 | [4][6] |

| pKa (conjugate acid) | 10.9 | [9] |

| Viscosity | 1.35 cP at 25 °C | [1] |

| Autoignition Temperature | 210 °C | [1] |

| LogP | 3.34 at 25 °C | [4] |

Experimental Protocols

The synthesis and purification of this compound and its derivatives are crucial for its application in research and industry. Below are summaries of selected experimental protocols.

Synthesis of this compound via Reductive Amination

A modern approach for the synthesis of this compound involves the reductive amination of dibutylamine with n-butyraldehyde. This process can be carried out in a photocatalytic continuous microchannel reactor.[11]

-

Reactants: Dibutylamine and n-butyraldehyde are used as the initial raw materials.[11]

-

Catalyst: A modified titanium dioxide photocatalyst, such as TiO₂/NiO or TiO₂/Fe₂O₃, is employed.[11]

-

Hydrogen Source: Water serves as the hydrogen source.[11]

-

Sacrificial Reagent: Butanol is used as a sacrificial reagent.[11]

-

Reaction System: The reaction is performed in a photocatalytic continuous microchannel reactor.[11]

This method represents a continuous process for the production of this compound.

Preparation of this compound from Tetrabutylammonium Bromide Mother Liquor

This compound can be recovered from the crystallization mother liquor of tetrabutylammonium bromide, a common phase-transfer catalyst.[12]

-

Starting Material: Tetrabutylammonium bromide crystallization mother liquor.[12]

-

Catalyst: A mixture of Al₂O₃, silicon dioxide, calcium sulfate, calcium oxide, calcium carbonate, calcium hydroxide, graphite powder, activated carbon, and fluorite.[12]

-

Reaction Conditions: The mother liquor and catalyst are stirred in a reactor at a temperature range of -10°C to 320°C for 0.05 to 20 hours.[12]

-

Purification:

-

The reacted material undergoes vacuum distillation to obtain a distillate containing this compound.[12]

-

After liquid separation, the distillate is subjected to vacuum rectification.[12]

-

The fraction collected between 80°C and 160°C under a vacuum of 10mmHg to 224mmHg yields this compound with a purity greater than 99%.[12]

-

Synthesis of this compound Hydrochloride

This protocol details the preparation of the hydrochloride salt of this compound.[13]

-

Reactants:

-

Procedure:

-

Tri-n-butylamine is added dropwise to the stirred solution of L-(+)-tartaric acid, causing the solution to heat to 30°C.[13]

-

The solution of 3-chloro-2-hydroxy-propyltrimethylammonium chloride is then added.[13]

-

The resulting clear solution is extracted with eight separate 150 ml portions of methylene chloride.[13]

-

The methylene chloride extracts are combined and evaporated under vacuum to yield this compound hydrochloride.[13]

-

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications:

-

Catalyst and Solvent: It is used as a catalyst, particularly as a proton acceptor, and as a solvent in organic syntheses and polymerization reactions, including the production of polyurethanes.[2][3]

-

Phase Transfer Catalyst: Its hydrophobic nature makes it effective as a phase transfer catalyst, facilitating the movement of ions between different phases in a reaction mixture.[2]

-

Chemical Intermediate: It serves as an intermediate in the manufacturing of a wide range of products, including pharmaceuticals, quaternary ammonium compounds, agrochemicals, surfactants, lubricant additives, corrosion inhibitors, and dyes.[2][14]

-

Corrosion Inhibitor: this compound is utilized in the formulation of corrosion inhibitors for metals, especially in the oil and gas industry.[2][6]

-

Reagent in Synthesis: In laboratories, it functions as a reagent in various analytical techniques and organic syntheses, where it can improve reaction yields and selectivity.[2] In some co-precipitation methods, it is used as a hydroxylating agent to promote homogeneous nucleation.[6]

Logical Relationships in Synthesis

The synthesis of this compound often involves the addition of a butyl group to a secondary amine (dibutylamine) or the reaction of ammonia with a butyl-containing reactant. A common synthetic pathway is the reductive amination of dibutylamine with n-butyraldehyde.

Caption: Reductive amination pathway for this compound synthesis.

References

- 1. This compound | C12H27N | CID 7622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 102-82-9 [chemicalbook.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound = 98.5 102-82-9 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 102-82-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. webqc.org [webqc.org]

- 10. univarsolutions.com [univarsolutions.com]

- 11. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]

- 12. CN103360262A - Method for preparing this compound by utilizing tetrabutylammonium bromide crystallization mother liquor - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. manavchem.com [manavchem.com]

Tributylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Tertiary Amine

Introduction

Tributylamine (TBA) is a symmetrical tertiary amine with the chemical formula (CH₃CH₂CH₂CH₂)₃N. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] As a tertiary amine, the nitrogen atom is bonded to three butyl groups, rendering it sterically hindered and non-nucleophilic, yet maintaining a significant degree of basicity. These characteristics make this compound a versatile and valuable reagent in a multitude of applications within organic synthesis, materials science, and the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, key chemical reactions, and its role as a catalyst and synthetic intermediate, with a particular emphasis on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective application in experimental design. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₇N | [1] |

| Molecular Weight | 185.35 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Ammonia-like | [1] |

| Density | 0.778 g/mL at 25 °C | [2] |

| Boiling Point | 216 °C | [3] |

| Melting Point | -70 °C | [3] |

| Flash Point | 63 °C (closed cup) | [2] |

| Water Solubility | 0.386 g/L at 25 °C | [3] |

| pKa of Conjugate Acid | ~10.89 | [4] |

| Refractive Index (n20/D) | 1.428 | [2] |

Synthesis of this compound